N-(1-adamantylmethyl)-N'-benzylurea
Description
The exact mass of the compound this compound is 298.204513457 g/mol and the complexity rating of the compound is 372. The solubility of this chemical has been described as 1.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-benzylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-18(20-12-14-4-2-1-3-5-14)21-13-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIARHHCFUPPAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(1-adamantylmethyl)-N'-benzylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A modified Schotten-Baumann method is effective: react benzylurea with adamantylmethyl isocyanate under reflux in tetrahydrofuran (THF) with triethylamine as a base. Temperature control (5°C during reagent addition, followed by reflux) and TLC monitoring are critical for yield optimization . Alternative routes involve palladium-catalyzed cross-coupling (e.g., Pd(dba)₂ with BINAP) for adamantyl group introduction, achieving yields up to 92% in CH₂Cl₂/MeOH solvent systems .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirm adamantylmethyl (δ ~1.6–2.1 ppm for adamantyl CH₂; δ ~3.8–4.2 ppm for N-CH₂) and benzylurea (δ ~7.2–7.4 ppm for aromatic protons; δ ~6.5–7.0 ppm for urea NH) moieties.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR : Urea C=O stretch at ~1640–1680 cm⁻¹ and NH bends at ~1500–1550 cm⁻¹ .
Q. What in vitro assays are appropriate for initial evaluation of the compound’s anticancer activity?
- Methodological Answer : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to hydroxyurea as a reference. Include a selectivity index by testing non-cancerous cells (e.g., HEK-293). Structural analogs with chloro-substituents on the benzyl group showed enhanced anti-proliferative activity, suggesting similar screening protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:
- ADMET Prediction : Use QSAR models to predict logP, solubility, and CYP450 interactions .
- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability.
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
Q. What strategies enhance target selectivity when modifying the adamantyl or benzyl groups?
- Methodological Answer :
- Adamantyl Modifications : Introduce polar substituents (e.g., hydroxyl, amine) to reduce hydrophobicity and improve receptor binding. Analog studies showed that 1-adamantylmethyl groups improve blood-brain barrier penetration .
- Benzyl Modifications : Para-chloro or meta-methoxy substituents increase steric and electronic complementarity with enzyme active sites (e.g., kinase inhibitors). QSAR-guided substitutions improve IC₅₀ values by 2–3 orders of magnitude .
Q. How can QSAR models predict physicochemical properties and bioactivity of novel derivatives?
- Methodological Answer : Train models using descriptors like logP, molar refractivity, and topological polar surface area. For anticancer activity, use 3D-QSAR (CoMFA/CoMSIA) with alignment rules based on the benzylurea pharmacophore. Validate with leave-one-out cross-validation (R² > 0.8) and external test sets. Lokwani et al. (2011) demonstrated successful prediction of IC₅₀ values for benzylurea derivatives using such models .
Q. What challenges exist in establishing the compound’s mechanism of action using computational methods?
- Methodological Answer : Key challenges include:
- Target Identification : Use molecular docking against protein databases (e.g., PDB) to prioritize kinases or tubulin.
- Dynamic Behavior : Perform MD simulations (100+ ns) to assess binding stability. Adamantyl’s rigidity may limit conformational flexibility, requiring force field adjustments .
- False Positives : Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
